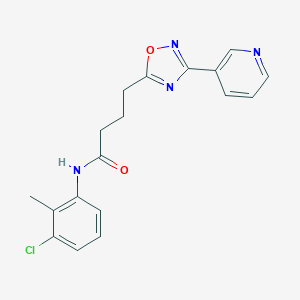![molecular formula C5H7N3O2S2 B277180 3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B277180.png)
3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid, also known as ATSPA, is a compound that has gained attention in scientific research due to its potential applications in the field of biochemistry and physiology.
Mecanismo De Acción
3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid works by reacting with thiol groups on proteins, forming a covalent bond between the protein and the compound. This crosslinking can alter the structure and function of the protein, which can be useful in studying protein-protein interactions and enzymatic activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid in lab experiments is its specificity for thiol groups, which can help in the identification and characterization of protein-protein interactions. However, a limitation of using this compound is that it can alter the structure and function of proteins, which can affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving 3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid. One area of interest is the development of new methods for protein crosslinking using this compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in drug discovery and development.
Métodos De Síntesis
3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid can be synthesized by reacting 3-chloro-2-hydroxypropylamine with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base. The resulting compound is then purified through recrystallization.
Aplicaciones Científicas De Investigación
3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid has been used in various scientific research studies due to its ability to act as a thiol-specific crosslinker. It has been used to crosslink proteins and peptides, which can help in the identification and characterization of protein-protein interactions. Additionally, this compound has been used to study the structure and function of enzymes, as well as the regulation of protein activity.
Propiedades
Fórmula molecular |
C5H7N3O2S2 |
|---|---|
Peso molecular |
205.3 g/mol |
Nombre IUPAC |
3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C5H7N3O2S2/c6-4-7-8-5(12-4)11-2-1-3(9)10/h1-2H2,(H2,6,7)(H,9,10) |
Clave InChI |
VDDYNGGWOGADNK-UHFFFAOYSA-N |
SMILES |
C(CSC1=NN=C(S1)N)C(=O)O |
SMILES canónico |
C(CSC1=NN=C(S1)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B277099.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B277104.png)
![N-[4-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B277106.png)

![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277116.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B277117.png)
![1-(4-Chlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B277118.png)
![N-(2-bromophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277121.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B277122.png)
![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B277123.png)